molecular formula C16H13ClFN5O B11272366 N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11272366
M. Wt: 345.76 g/mol
InChI Key: AVUYTHGSKFWGSP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS 1105199-91-4) is a high-value chemical reagent belonging to the 1,2,3-triazole-4-carboxamide class, a scaffold recognized for its significant potential in pharmacological research . This compound is of particular interest in the study of the Pregnane X Receptor (PXR), a key nuclear receptor that acts as a master regulator of drug metabolism and elimination . PXR activation by various drugs can lead to adverse drug-drug interactions and treatment failure by upregulating metabolizing enzymes like CYP3A4; therefore, potent PXR inhibitors are crucial investigative tools . Structural optimization of the 1,2,3-triazole-4-carboxamide series has yielded some of the most potent inverse agonists and antagonists of PXR, with low nanomolar IC50 values for both receptor binding and cellular activity . With a molecular formula of C16H13ClFN5O and a molecular weight of 345.76 g/mol , this compound is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound to explore critical pathways in xenobiotic metabolism, investigate mechanisms to overcome drug resistance, and develop novel strategies for mitigating adverse drug interactions in a research setting .

Properties

Molecular Formula

C16H13ClFN5O

Molecular Weight

345.76 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O/c1-9-5-6-12(8-13(9)17)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(18)7-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

AVUYTHGSKFWGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)Cl

Origin of Product

United States

Preparation Methods

Temperature and Time Dependence

Cyclization yields improve at higher temperatures (e.g., 90°C in DMF), but prolonged heating (>24 hours) promotes decomposition. Kinetic studies reveal an optimal window of 12–18 hours.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates. Ethanol, while less efficient, offers environmental benefits.

Catalytic Systems

Copper(I) iodide remains the standard catalyst for cycloaddition, though silver nitrate has been explored for nitro-substituted analogs.

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluent.

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals.

Characterization:

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: Aromatic protons (δ 7.2–8.1 ppm), triazole CH (δ 8.3 ppm).

    • 13C NMR^{13}\text{C NMR}: Carbonyl carbon (δ 165 ppm), triazole carbons (δ 145–150 ppm).

  • Mass Spectrometry: ESI-MS m/z 388.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the desired functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biological Activities

Anticancer Activity:
Research has demonstrated that compounds containing triazole moieties exhibit promising anticancer properties. For instance, derivatives similar to N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide have been tested against various cancer cell lines. In studies, such compounds showed significant growth inhibition percentages against multiple cancer types, indicating their potential as anticancer agents .

Antimicrobial Properties:
Triazole derivatives have also been evaluated for their antibacterial and antifungal activities. The presence of halogen atoms such as chlorine and fluorine in the structure enhances the antimicrobial efficacy. For example, compounds with similar structures have demonstrated effective inhibition against gram-positive bacteria like Staphylococcus aureus .

Potential Applications

  • Pharmaceutical Development:
    • Anticancer Drugs: The compound's ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapies.
    • Antimicrobial Agents: Given its demonstrated antibacterial properties, it could be developed into new antibiotics or antifungal medications.
  • Research Applications:
    • Biological Mechanism Studies: The unique structural features of this compound allow it to be used in studies aimed at understanding the mechanisms of action of triazole derivatives in biological systems.
    • Drug Design: Its structure can serve as a lead compound for the design of new derivatives with enhanced efficacy or reduced side effects.

Case Studies

Case Study 1: Anticancer Activity
In a study published by the American Chemical Society, a series of triazole derivatives were synthesized and tested for their anticancer activity against several human cancer cell lines. One derivative exhibited over 80% growth inhibition in OVCAR-8 (ovarian cancer) cells . This suggests that modifications to the triazole structure can lead to potent anticancer agents.

Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of triazole-based compounds and their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function. The substituted phenyl groups can enhance binding affinity and specificity, leading to selective inhibition of target enzymes or receptors. The exact pathways involved depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazole-carboxamide scaffold is a common framework in medicinal chemistry. Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Key Substituents Biological Target/Activity Reference
Target Compound 1: 3-Cl-4-MePh; 5: 3-FPhNH Not explicitly reported (inferred kinase/metabolic modulation)
3o () 1: 2-FPh; 5: Et; N: Quinolin-2-yl Wnt/β-catenin pathway inhibitor; glucose/lipid metabolism
I () 1: 4-ClPh; N: (−1-hydroxy-3-phenylpropan-2-yl) Antitumor (structural analog)
4d () 1: Dihydroxy-isopropylPh; 5: Pyridin-4-yl Hsp90/B-Raf/PDHK1 multi-target inhibitor (IC50: 0.1–1 µM)
10 () 1: 4-ClPh; 5: CF3 c-Met inhibitor; GP = 68.09% (NCI-H522 cells)
1291872-59-7 () N: (3-Cl-4-FPh)CH2; 5: 3-ClPhNH Not reported (structural analog)
  • The 3-fluorophenylamino group at position 5 introduces hydrogen-bonding capability, which could enhance target binding compared to alkyl (e.g., ethyl in 3o) or trifluoromethyl () substituents.

Physicochemical and Crystallographic Properties

  • Solubility : The 3-chloro-4-methylphenyl group likely reduces solubility compared to more polar derivatives (e.g., 4d with dihydroxy-isopropylphenyl).

Data Tables

Table 1: Substituent Comparison of Key Triazole-Carboxamides

Compound Position 1 Position 5 Amide Substituent
Target Compound 3-Cl-4-MePh 3-FPhNH 3-Cl-4-MePh
3o () 2-FPh Et Quinolin-2-yl
10 () 4-ClPh CF3 3-Fluoro-4-(thieno[...]Ph
4d () Dihydroxy-isopropylPh Pyridin-4-yl 2,6-difluoro-3-(propylsulfonamido)Ph

Biological Activity

N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C16H15ClF N5O
  • CAS Number : 1206990-73-9

Structural Features

The compound features:

  • A triazole ring, which is known for its biological activity.
  • Substituents including a chloro group and a methyl group on the phenyl ring.
  • An amino group attached to a fluorophenyl moiety.

Antibacterial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antibacterial properties. Various studies have evaluated their effectiveness against different bacterial strains.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli< 1.9 µg/mL
Staphylococcus aureus0.25 µg/mL
Mycobacterium smegmatis3.25 µg/mL
Pseudomonas aeruginosa0.12 µg/mL

The mechanism by which this compound exhibits its antibacterial effects is believed to involve the inhibition of bacterial DNA synthesis. Molecular docking studies suggest that the compound interacts with DNA gyrase, an enzyme critical for bacterial DNA replication.

Anticancer Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may also possess anticancer activity. Triazole derivatives have been shown to inhibit various enzymes involved in cancer cell proliferation.

Case Study: Anticancer Evaluation

A study conducted on related triazole compounds demonstrated their ability to inhibit cancer cell lines by targeting topoisomerase and histone deacetylases, which are essential for cancer cell survival and proliferation. While specific data on this compound is limited, the structural similarities suggest potential efficacy against cancer cells.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for reproducibility?

The synthesis typically involves multi-step protocols, including cyclocondensation of azide and alkyne precursors under Cu(I)-catalyzed click chemistry conditions. Key steps include:

  • Precursor preparation : Substituted anilines (e.g., 3-chloro-4-methylaniline) and fluorophenyl isocyanates are condensed to form carboxamide intermediates.
  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) ensures regioselectivity .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC).

Q. Critical parameters :

  • Catalyst loading : 10 mol% CuI enhances yield (70–85%) .
  • Temperature control : Exothermic reactions require gradual heating to avoid side products.

Q. Which spectroscopic and chromatographic methods are essential for structural characterization?

TechniqueKey DataPurpose
¹H/¹³C NMR Chemical shifts for triazole protons (δ 7.8–8.2 ppm), carboxamide carbonyl (δ 165–170 ppm)Confirms regiochemistry and functional groups .
HRMS Precise m/z matching (e.g., [M+H]⁺ calc. for C₁₇H₁₄ClFN₅O: 382.0862)Validates molecular formula .
HPLC Retention time (e.g., 12.3 min on C18 column, 70:30 MeCN/H₂O)Assesses purity and stability .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
  • Anticancer profiling : MTT assays on HeLa or MCF-7 cells (IC₅₀ values <10 µM suggest potency) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or scalability challenges?

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20% .
  • Solvent optimization : Switching to PEG-400 enhances solubility and facilitates catalyst recycling .
  • Flow chemistry : Continuous-flow reactors minimize side reactions and enable gram-scale production .

Q. How should conflicting biological activity data (e.g., variable IC₅₀ values) be resolved?

IssueResolution Strategy
Cell line variability Use standardized cell lines (e.g., NCI-60 panel) and normalize data to positive controls (e.g., doxorubicin) .
Compound stability Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS over 24 h .
Assay interference Include triazole-negative controls to rule off-target effects .

Q. What computational and crystallographic methods validate its binding mode to biological targets?

  • Molecular docking : AutoDock Vina simulations with EGFR (PDB: 1M17) predict hydrogen bonding between the triazole ring and Lys721 .
  • X-ray crystallography : SHELXL refinement (using WinGX suite) resolves electron density maps for co-crystals with target proteins. Anisotropic displacement parameters (ADPs) confirm ligand orientation .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

ModificationImpact on Activity
Fluorophenyl → chlorophenyl Enhances lipophilicity (logP +0.5) but reduces solubility .
Methyl substitution on triazole Improves metabolic stability (t₁/₂ increase from 2.1 to 4.7 h in liver microsomes) .
Carboxamide → sulfonamide Alters hydrogen-bonding networks, reducing kinase affinity .

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